1-(4,6-Dimethylpyrimidin-2-yl)-3-[2-(phenylsulfanyl)phenyl]guanidine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)-1-(2-phenylsulfanylphenyl)guanidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5S/c1-13-12-14(2)22-19(21-13)24-18(20)23-16-10-6-7-11-17(16)25-15-8-4-3-5-9-15/h3-12H,1-2H3,(H3,20,21,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIZZIZMITZEMPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N=C(N)NC2=CC=CC=C2SC3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)/N=C(\N)/NC2=CC=CC=C2SC3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4,6-Dimethylpyrimidin-2-yl)-3-[2-(phenylsulfanyl)phenyl]guanidine typically involves multi-step organic reactions. One common method starts with the preparation of 4,6-dimethylpyrimidine-2-amine, which is then reacted with 2-(phenylsulfanyl)benzoyl chloride under basic conditions to form the intermediate. This intermediate is subsequently treated with guanidine hydrochloride in the presence of a base such as sodium hydroxide to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions: 1-(4,6-Dimethylpyrimidin-2-yl)-3-[2-(phenylsulfanyl)phenyl]guanidine can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced at the guanidine moiety using reducing agents such as lithium aluminum hydride.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, particularly at the methyl groups, with reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, alkyl halides.
Major Products:
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of reduced guanidine derivatives.
Substitution: Formation of alkylated pyrimidine derivatives.
Scientific Research Applications
1-(4,6-Dimethylpyrimidin-2-yl)-3-[2-(phenylsulfanyl)phenyl]guanidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(4,6-Dimethylpyrimidin-2-yl)-3-[2-(phenylsulfanyl)phenyl]guanidine involves its interaction with specific molecular targets. The guanidine moiety can form hydrogen bonds with biological molecules, while the phenylsulfanyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The compound’s ability to undergo oxidation and reduction also allows it to participate in redox reactions within biological systems.
Comparison with Similar Compounds
Comparison with Structurally Similar Guanidine Derivatives
Substituted Methoxyphenyl Derivatives
Compound S13 : (E)-2-(4,6-Dimethylpyrimidin-2-yl)-1-(4-methoxyphenyl)guanidine
- Molecular Formula : C₁₄H₁₆N₄O
- Molar Mass : 272.1 g/mol (LCMS)
- Yield : 35%
- Key Data : Synthesized via oxidation of thiourea with NH₃/NaClO₂ in DMF. LCMS (M+1)+: 272.1 .
Compound S15 : 2-(4,6-Dimethylpyrimidin-2-yl)-1-(3-methoxyphenyl)guanidine
Comparison :
- Both S13 and S15 differ in the position of the methoxy group (para vs. meta), leading to subtle electronic and steric variations.
- The para-methoxy group in S13 may enhance resonance stabilization, while the meta-substituted S15 could exhibit altered binding interactions in biological systems.
Dimethoxyphenyl and Imidazolidinone Derivatives
Compound S11 : 1-(3,4-Dimethoxyphenyl)-2-(4,6-dimethylpyrimidin-2-yl)guanidine
- Molecular Formula : C₁₅H₁₈N₄O₂
- Molar Mass : 302.3 g/mol (LCMS)
- Yield : 42%
- Synthesis: Derived from thiourea via HgO-mediated ammonolysis .
Compound IA-2 : Imidazolidin-4-one derivative of S11
Comparison :
- The lower yield of IA-2 highlights synthetic challenges in cyclization reactions.
Halogen-Substituted Derivatives
Fluorophenyl Derivative : 1-(4,6-Dimethylpyrimidin-2-yl)-3-(2-fluorophenyl)guanidine
Iodophenyl Derivative : 1-(4,6-Dimethyl-2-pyrimidinyl)-3-(p-iodophenyl)guanidine
Comparison :
- Fluorine (electronegative) and iodine (bulky, polarizable) substituents modulate electronic properties and steric bulk.
- The iodophenyl derivative’s higher molar mass may impact solubility and pharmacokinetics.
Trifluoromethylphenyl Derivative
Compound (CAS 303094-67-9) : 1-(4,6-Dimethylpyrimidin-2-yl)-3-[2-(trifluoromethyl)phenyl]guanidine
Comparison :
- The CF₃ group increases lipophilicity and metabolic stability but introduces toxicity risks.
Key Findings and Implications
- Synthetic Yields : Methoxy-substituted derivatives (S13, S15) show moderate yields (~35–36%), while cyclized derivatives (IA-2) are lower (~8.4%), reflecting synthetic complexity.
- Electronic Effects : Electron-withdrawing groups (e.g., CF₃, F) enhance lipophilicity but may increase toxicity.
Biological Activity
1-(4,6-Dimethylpyrimidin-2-yl)-3-[2-(phenylsulfanyl)phenyl]guanidine is a synthetic compound that has garnered attention in the fields of biochemistry and pharmacology due to its potential biological activities. With a molecular formula of C19H19N5S and a molecular mass of approximately 349.45 g/mol, this compound features a guanidine moiety linked to a pyrimidine ring and a phenylsulfanyl group, which may enhance its lipophilicity and biological interactions.
Chemical Structure
The structural composition of this compound is characterized by:
- Pyrimidine Ring : Substituted at positions 4 and 6 with methyl groups.
- Guanidine Group : Contributing to its basicity and potential interactions with biological targets.
- Phenylsulfanyl Group : Influencing the compound's electronic properties and interactions.
Antioxidant Properties
Research indicates that derivatives of compounds similar to this compound exhibit significant antioxidant activities. For instance, compounds synthesized from pyrimidine and hydrazone motifs demonstrated robust activities against various free radicals such as DPPH, hydrogen peroxide, nitric oxide, and superoxide free radicals. This suggests that the compound may possess similar antioxidant properties that could be further explored.
Antimicrobial Activity
The compound's potential antimicrobial activity has been noted in studies involving related pyrimidine derivatives. For example, certain derivatives have shown moderate-to-good antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungi. Minimum inhibitory concentrations (MICs) were determined to be within the range of 100-400 µg/mL for various synthesized compounds . While specific data on the compound's antimicrobial efficacy is limited, its structural analogs suggest potential in this area.
Interaction with Biological Macromolecules
Understanding how this compound interacts with proteins and nucleic acids is crucial for elucidating its biological mechanisms. Interaction studies typically involve:
- Binding Affinity Assessments : Using techniques such as surface plasmon resonance (SPR) to analyze how the compound engages with target proteins.
- Molecular Dynamics Simulations : To predict binding modes and stability within biological systems.
Structure-Activity Relationship (SAR)
A key aspect of studying the biological activity of this compound involves examining its structure-activity relationships (SAR). Variations in substituents on the pyrimidine or phenyl rings can significantly alter biological activity. For example:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 1-(4,6-Dimethylpyrimidin-2-yl)-1-phenylguanidine | Similar pyrimidine structure | Lacks phenylsulfanyl substitution |
| 2-(4,6-Dimethylpyrimidin-2-yl)-1-methoxyguanidine | Contains a methoxy group | Different electronic properties |
| 1-(4-Chlorophenyl)-2-(4,6-dimethylpyrimidin-2-yl)guanidine | Chlorine substitution | Potentially different biological activity |
These variations provide insights into how modifications can enhance or diminish biological efficacy.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-(4,6-dimethylpyrimidin-2-yl)-3-[2-(phenylsulfanyl)phenyl]guanidine, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution between 4,6-dimethyl-2-pyrimidinamine and a substituted phenylisothiocyanate precursor. A base (e.g., triethylamine) is critical to deprotonate intermediates and drive the reaction forward. Solvent choice (e.g., DMF or THF) and temperature (80–100°C) significantly affect reaction kinetics. For example, THF at 90°C yields ~65% purity, while DMF at 100°C improves purity to ~82% but may increase side products . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended.
Q. Which spectroscopic techniques are most reliable for confirming the structure and purity of this guanidine derivative?
- Methodological Answer :
- 1H/13C NMR : Confirm substitution patterns on the pyrimidine and phenylsulfanyl groups. The methyl groups on the pyrimidine ring typically resonate at δ 2.3–2.5 ppm, while the phenylsulfanyl moiety shows aromatic protons at δ 7.1–7.8 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]+ at m/z 376.1422 for C20H21N5S) and rule out impurities .
- HPLC-PDA : Use a C18 column (acetonitrile/water mobile phase) to assess purity (>95% required for biological assays) .
Q. How do substituents on the pyrimidine and phenyl rings influence solubility and reactivity?
- Methodological Answer :
- Solubility : The 4,6-dimethylpyrimidine group enhances lipophilicity (logP ~3.2), reducing aqueous solubility (461.4 mg/L at 25°C ). Introducing polar groups (e.g., -OH, -COOH) on the phenylsulfanyl ring can improve solubility but may reduce membrane permeability.
- Reactivity : Electron-withdrawing groups (e.g., -CF3) on the phenyl ring increase electrophilicity, favoring nucleophilic attacks in downstream reactions .
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound using Design of Experiments (DoE) to minimize side products?
- Methodological Answer : Apply a 2^3 factorial design to test variables:
- Factors : Temperature (80–120°C), solvent polarity (DMF vs. THF), and base concentration (1–3 eq.).
- Response Variables : Yield, purity, and byproduct formation.
Statistical analysis (ANOVA) identifies optimal conditions. For example, highlights that DoE reduced synthesis steps by 30% in similar guanidine derivatives .
Q. What strategies resolve contradictions in reported biological activity data (e.g., inconsistent IC50 values in kinase inhibition assays)?
- Methodological Answer :
- Assay Standardization : Use a common positive control (e.g., staurosporine) and normalize data to cell viability (MTT assay).
- Structure-Activity Relationship (SAR) : Compare analogs (e.g., trifluoromethyl vs. phenylsulfanyl substitutions) to identify critical functional groups. shows that pyrimidine substitution patterns alter binding affinities by 2–3 orders of magnitude .
- Solubility Correction : Adjust DMSO concentrations to ensure consistent compound dissolution across studies .
Q. How can computational methods (e.g., DFT, molecular docking) predict the compound’s reactivity and target interactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks. For example, the phenylsulfanyl group’s LUMO energy (-1.8 eV) suggests susceptibility to nucleophilic substitution .
- Molecular Docking : Use AutoDock Vina to simulate binding to kinase targets (e.g., EGFR). The guanidine core forms hydrogen bonds with Asp831 (binding energy: -9.2 kcal/mol), consistent with experimental IC50 values .
Q. What experimental approaches validate the compound’s mechanism of action in complex biological systems?
- Methodological Answer :
- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement by measuring protein stability shifts upon compound treatment.
- Transcriptomics : RNA-seq can identify downstream pathways (e.g., MAPK/ERK) affected by kinase inhibition.
- Metabolomics : LC-MS/MS profiles (e.g., ATP/ADP ratios) verify on-target metabolic effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
